An In-depth Technical Guide to the Structure of Boc-Gly-Leu-OH
An In-depth Technical Guide to the Structure of Boc-Gly-Leu-OH
This guide provides a comprehensive technical overview of N-tert-butoxycarbonyl-glycyl-L-leucine (Boc-Gly-Leu-OH), a dipeptide derivative crucial for peptide synthesis and various research applications in drug development and biochemistry. This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Properties
Boc-Gly-Leu-OH is a dipeptide composed of glycine and L-leucine, with the N-terminus of glycine protected by a tert-butoxycarbonyl (Boc) group. This protecting group is instrumental in preventing unwanted side reactions during peptide synthesis.
Chemical Structure:
The structure consists of a Boc-protected glycine residue linked via a peptide bond to the amino group of an L-leucine residue. The C-terminus of the leucine residue is a free carboxylic acid.
Molecular Formula: C₁₃H₂₄N₂O₅[1][2]
Molecular Weight: 288.34 g/mol [1][2]
CAS Number: 51871-42-2[1]
Physicochemical Data
A summary of the available physicochemical properties for Boc-Gly-Leu-OH is presented in Table 1. It is important to note that detailed experimental data for this specific dipeptide is not extensively published. Therefore, some properties are based on data from suppliers and analogous compounds.
| Property | Value | Reference |
| Appearance | White to off-white solid | |
| Purity | ≥99% | |
| Storage Temperature | 2-8°C |
Note: Specific quantitative data such as melting point, optical rotation, and detailed solubility are not consistently available in the reviewed literature for Boc-Gly-Leu-OH. Researchers should verify these properties with the specific batch from their supplier.
Spectroscopic Data
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¹H NMR: Expected signals would include those for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), the α-protons of glycine and leucine, the β- and γ-protons of the leucine side chain, and the amide and carboxylic acid protons.
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¹³C NMR: Carbon signals corresponding to the Boc group, the carbonyls of the peptide bond and carboxylic acid, and the carbons of the glycine and leucine residues are expected.
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IR Spectroscopy: Characteristic absorption bands would be observed for the N-H stretching of the amide, C=O stretching of the carbamate, amide, and carboxylic acid, and C-H stretching of the alkyl groups.
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Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound would be expected.
Experimental Protocols
Detailed, peer-reviewed experimental protocols specifically for the synthesis of Boc-Gly-Leu-OH are not widely published. However, its synthesis can be achieved through standard solution-phase or solid-phase peptide synthesis methodologies. Below are generalized protocols that can be adapted for its preparation.
Solution-Phase Synthesis of Boc-Gly-Leu-OH
This method involves the coupling of Boc-glycine to the methyl or ethyl ester of L-leucine, followed by the saponification of the resulting dipeptide ester.
Workflow for Solution-Phase Synthesis:
Caption: Workflow for the solution-phase synthesis of Boc-Gly-Leu-OH.
Detailed Methodology:
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Esterification of L-Leucine: L-leucine is first protected at its C-terminus, typically as a methyl or ethyl ester, to prevent self-coupling. This can be achieved by reacting L-leucine with methanol or ethanol in the presence of an acid catalyst like thionyl chloride or hydrogen chloride gas.
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Peptide Coupling: Boc-glycine is then coupled to the L-leucine ester. Common coupling reagents include dicyclohexylcarbodiimide (DCC) with an additive like 1-hydroxybenzotriazole (HOBt), or a uronium-based reagent such as HATU in the presence of a non-nucleophilic base like diisopropylethylamine (DIEA). The reaction is typically carried out in an anhydrous organic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
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Saponification: The protecting ester group is removed from the C-terminus of the dipeptide by saponification using a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of an organic solvent and water.
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Work-up and Purification: The reaction mixture is then acidified to protonate the carboxylic acid, followed by extraction with an organic solvent. The final product is purified, typically by recrystallization or column chromatography.
Solid-Phase Peptide Synthesis (SPPS) of Boc-Gly-Leu-OH
SPPS offers a more streamlined approach, particularly for longer peptides, but can also be used for dipeptide synthesis.
Workflow for Solid-Phase Synthesis:
Caption: Workflow for the solid-phase synthesis of Boc-Gly-Leu-OH.
Detailed Methodology:
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Resin Loading: The C-terminal amino acid, in this case, L-leucine, is first attached to a solid support. For the synthesis of a protected peptide acid, a 2-chlorotrityl chloride resin is commonly used, which allows for cleavage under mild acidic conditions that do not remove the Boc group. The loading is typically performed by reacting Boc-L-Leu-OH with the resin in the presence of DIEA in DCM.
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Boc Deprotection: The Boc protecting group from the resin-bound leucine is removed using an acidic solution, typically 20-50% trifluoroacetic acid (TFA) in DCM.
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Neutralization: The resulting trifluoroacetate salt of the amino group is neutralized with a base, such as 10% DIEA in DCM, to free the amine for the subsequent coupling reaction.
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Coupling of Boc-Gly-OH: The next amino acid, Boc-glycine, is activated and coupled to the free amino group of the resin-bound leucine. Common coupling reagents for SPPS include HBTU or HATU in the presence of DIEA in DMF.
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Cleavage from Resin: The final dipeptide is cleaved from the resin. For a 2-chlorotrityl chloride resin, this can be achieved with a mild acidic solution, such as a solution of TFA in DCM or hexafluoroisopropanol (HFIP) in DCM, which preserves the N-terminal Boc group.
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Purification: The cleaved product is typically precipitated with cold diethyl ether, collected, and purified by chromatography if necessary.
Visualization of the Chemical Structure
The following is a DOT script representation of the chemical structure of Boc-Gly-Leu-OH.
